1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one is a complex organic compound characterized by the presence of bromine, amino, and butoxy functional groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-bromophenylamine: This can be achieved by the bromination of aniline.
Coupling Reaction: The 4-bromophenylamine is then coupled with 4-bromobenzaldehyde in the presence of a base to form an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(4-bromophenyl)amine: Similar structure but lacks the butoxy group.
1-(4-Bromophenyl)piperidin-4-one: Contains a piperidine ring instead of the propanone backbone.
Uniqueness
1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
Molecular Formula |
C25H25Br2NO2 |
---|---|
Molecular Weight |
531.3 g/mol |
IUPAC Name |
3-(4-bromoanilino)-1-(4-bromophenyl)-3-(4-butoxyphenyl)propan-1-one |
InChI |
InChI=1S/C25H25Br2NO2/c1-2-3-16-30-23-14-6-18(7-15-23)24(28-22-12-10-21(27)11-13-22)17-25(29)19-4-8-20(26)9-5-19/h4-15,24,28H,2-3,16-17H2,1H3 |
InChI Key |
KFYPSYKIHSNZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.